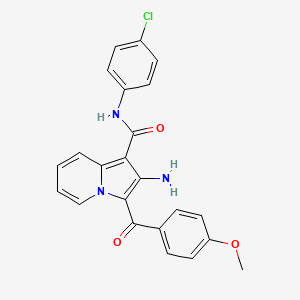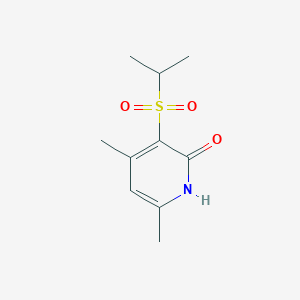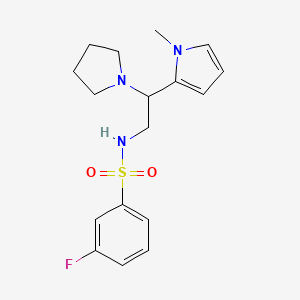![molecular formula C26H28N2O2S B2795331 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide CAS No. 922977-89-7](/img/structure/B2795331.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. JWH-250 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents
Cyclodextrins, cyclic oligosaccharides, have a hydrophobic inner cavity and hydrophilic surface, allowing inclusion complexes with various molecules. These complexes are explored for drug delivery applications to improve solubility, modify drug-release profiles, slow down drug degradation, enhance biological membrane permeability, and amplify antimicrobial activity. Advanced drug-delivery systems including nanosponges, nanofibers, nanoparticles, microparticles, liposomes, hydrogels, and macromolecules are being developed for more efficient drug delivery solutions (Boczar & Michalska, 2022).
Synthetic Phenolic Antioxidants: Environmental and Toxicological Concerns
Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are detected in various environments, including indoor dust and outdoor air. Human exposure routes include food intake, dust ingestion, and personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine disruption, and carcinogenic effects, suggesting the need for SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Indole-3-Carbinol and Its Major Derivatives in Hepatic Protection
Indole compounds, including indole-3-carbinol (I3C) and its derivatives, exhibit protective effects against chronic liver injuries such as hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. These compounds modulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and influence cell activation, proliferation, and apoptosis. They also modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of ethanol and hepatotoxic substances, offering a multifaceted approach to hepatic protection (Wang et al., 2016).
Ionic Liquids in Chemical Modification of Cellulose
Ionic liquids (ILs) serve as solvents for cellulose and have been utilized for its chemical modification. ILs facilitate homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. This approach allows for the controlled synthesis of various cellulose esters and derivatives, offering new opportunities for the development of advanced materials (Heinze et al., 2008).
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-31-19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQNLWAVIURARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCSC4=CC=C(C=C4)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)

![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)

![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)




![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2795269.png)
